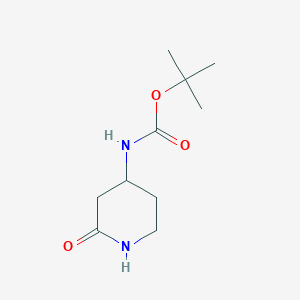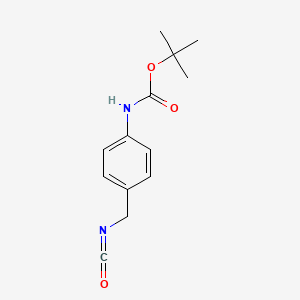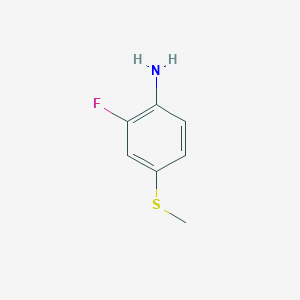
tert-butyl N-(2-oxopiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(2-oxopiperidin-4-yl)carbamate” is a chemical compound with the molecular formula C10H18N2O3 . It is also known by its IUPAC name "2-Methyl-2-propanyl (2-oxo-4-piperidinyl)carbamate" .
Synthesis Analysis
The synthesis of similar compounds like tert-butyl carbamate has been investigated. It involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of “tert-butyl N-(2-oxopiperidin-4-yl)carbamate” consists of a carbamate group attached to a tert-butyl group and a 2-oxopiperidin-4-yl group . The average mass of the molecule is 214.262 Da .Physical And Chemical Properties Analysis
“tert-butyl N-(2-oxopiperidin-4-yl)carbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 405.6±34.0 °C at 760 mmHg, and a flash point of 199.1±25.7 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Application in Medicinal Chemistry
- Summary of the Application: The compound “tert-butyl N-(2-oxopiperidin-4-yl)carbamate” has been used in the synthesis of new antimicrobial agents . Specifically, it was used in the creation of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs .
- Methods of Application or Experimental Procedures: The synthesis involved the reaction of mono- and di-alkyne-substituted monoboc protected o-phenylenediamines with different substituted aryl azides . The structures of the newly synthesized compounds were established by 1H and 13C NMR analysis .
- Results or Outcomes: The synthesized compounds were screened for their antibacterial activity against various bacteria and their antifungal profile were tested on several fungi as well as molds . Two compounds showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-oxopiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWJRRPTGQQFDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-oxopiperidin-4-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)









